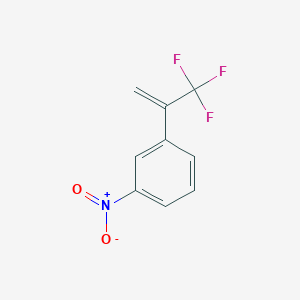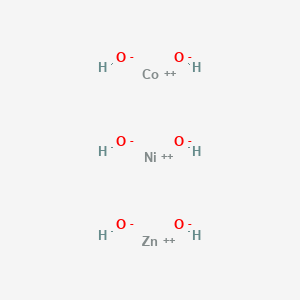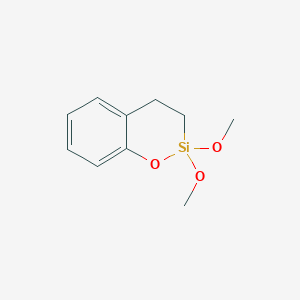![molecular formula C15H16N2O5 B14262919 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine CAS No. 138428-45-2](/img/structure/B14262919.png)
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine is a chemical compound that features a pyrimidine ring substituted with two methoxy groups and a phenoxy group that contains a 1,3-dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine typically involves the following steps:
Formation of the 1,3-Dioxolane Moiety: This is achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Synthesis of the Phenoxy Intermediate: The phenoxy group is introduced by reacting the 1,3-dioxolane derivative with a suitable phenol derivative under basic conditions.
Formation of the Pyrimidine Ring: The final step involves the reaction of the phenoxy intermediate with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various phenoxy and pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(1,3-Dioxolan-2-yl)phenoxy]phthalonitrile: Similar structure but with a phthalonitrile group instead of a pyrimidine ring.
2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane: Contains a dioxolane moiety and a phosphine group.
Difenoconazole: A fungicide with a similar dioxolane moiety.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine is unique due to its combination of a pyrimidine ring with methoxy groups and a phenoxy group containing a 1,3-dioxolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
138428-45-2 |
|---|---|
Molekularformel |
C15H16N2O5 |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
2-[2-(1,3-dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C15H16N2O5/c1-18-12-9-13(19-2)17-15(16-12)22-11-6-4-3-5-10(11)14-20-7-8-21-14/h3-6,9,14H,7-8H2,1-2H3 |
InChI-Schlüssel |
ODABJBHKMBUSKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C3OCCO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)

![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)





![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)


